
Depsidone
Overview
Description
Depsidone is the simplest member of the class of depsidones comprising of a heterotricyclic system that is 11H-dibenzo[b,e][1,4]dioxepine substituted by an oxo group at position 11. It is a member of depsidones and an organic heterotricyclic compound.
Scientific Research Applications
Antimicrobial Activity
Depsidones exhibit significant antimicrobial properties against a range of pathogens. Research has shown that certain depsidones are particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Botanical Origin | Microbial Target | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|---|
Cladonia furcata | Lichen | Klebsiella pneumoniae | Antimicrobial | 0.031 mg/mL |
Cetraria islandica | Lichen | Various fungi (e.g., Candida spp.) | Antimicrobial | Not specified |
Usnea longissima | Lichen | Various bacteria and fungi | Antimicrobial | Not specified |
In a study, depsidones were found to inhibit the RecA protein in bacteria, which is crucial for DNA repair and recombination, thereby enhancing bactericidal activity and reducing antibiotic resistance . Additionally, they have been shown to target the β-hydroxyacyl-acyl carrier protein FabZ in bacterial fatty acid synthesis .
Antioxidant Properties
Depsidones also demonstrate potent antioxidant activities. For instance, in human neuroblastoma and astrocytoma cell lines, depsidones were found to reduce reactive oxygen species (ROS) formation and lipid peroxidation while increasing cell viability . This suggests their potential use in neuroprotective therapies.
Anti-inflammatory Effects
The anti-inflammatory capabilities of depsidones have been documented through their ability to inhibit cytokine expression and nitric oxide production via various signaling pathways such as NF-κB/MAPK . These properties indicate their potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of depsidones on cancer cell lines:
Compound | Cell Line | Activity | IC50 Value |
---|---|---|---|
Stereocaulon alpinum | HeLa (cervical cancer) | Cytotoxic | Not specified |
Usnea longissima | U87MG (glioma) | Cytotoxic | 5.77 mg/L |
Stereocaulon alpinum | MCF-7 (breast cancer) | Cytotoxic | Not specified |
Depsidones have been shown to induce apoptosis in cancer cells by modulating various cellular pathways . For example, they can inhibit 12-lipoxygenase activity, which is implicated in cancer progression .
Pharmacological Mechanisms
Research into the pharmacological mechanisms of depsidones has revealed their involvement in several key biological processes:
- Protein Tyrosine Phosphatase Inhibition: Some depsidones inhibit this enzyme, which is associated with insulin resistance .
- Signal Transduction Pathways: They also influence pathways related to epidermal growth factor receptor signaling and cell cycle regulation .
- Antiviral Properties: Certain depsidones have shown promise as antiviral agents against alpha-viruses by inhibiting viral protein functions essential for replication .
Properties
CAS No. |
3580-77-6 |
---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
benzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C13H8O3/c14-13-9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16-13/h1-8H |
InChI Key |
YCJBWNIROIXYPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |
Key on ui other cas no. |
3580-77-6 |
Synonyms |
depsidone |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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